molecular formula C6H8Cl2O2 B14742914 2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid CAS No. 1574-36-3

2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B14742914
CAS No.: 1574-36-3
M. Wt: 183.03 g/mol
InChI Key: OKLNAQVSQXVLAM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dichloro-1,3-dimethylcyclopropane with a carboxylating agent under controlled temperature and pressure conditions. The reaction may require the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dechlorinated cyclopropane derivatives.

Scientific Research Applications

2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but lacks the carboxylic acid group.

    2,2-Dichloro-1,1-dimethylcyclopropane: Another structural isomer with different substitution patterns.

Uniqueness

2,2-Dichloro-1,3-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1574-36-3

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

2,2-dichloro-1,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8Cl2O2/c1-3-5(2,4(9)10)6(3,7)8/h3H,1-2H3,(H,9,10)

InChI Key

OKLNAQVSQXVLAM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Cl)Cl)(C)C(=O)O

Origin of Product

United States

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